COX‑1 Inhibitory Activity vs Closest 4‑Phenyl‑Thiazole‑Adamantane Analog
In the carrageenin‑induced mouse paw oedema model, the adamantane‑thiazolyl‑amide series that includes the 2‑amido‑4‑phenyl‑thiazole‑5‑carboxylate scaffold showed anti‑inflammatory activity of 29.6‑81.5 %. The compound with the closest substitution pattern (adamantane‑amido‑thiazole with a phenyl at C‑4 and a carboxylate ester at C‑5) exhibited COX‑1 inhibitory activity comparable to naproxen, whereas the corresponding C‑4 methyl analog was significantly less active [1]. The precise value for the target compound has not been reported in a head‑to‑head study; the data are cross‑study comparable based on the established SAR [1].
| Evidence Dimension | COX‑1 inhibition potency (in vitro) |
|---|---|
| Target Compound Data | COX‑1 inhibition comparable to naproxen (exact IC₅₀ not reported for the single compound) |
| Comparator Or Baseline | C‑4 methyl analog in the same series: COX‑1 inhibition significantly lower (p < 0.05 vs naproxen) |
| Quantified Difference | The presence of a 4‑phenyl group is essential for high COX‑1 affinity; removal or replacement with methyl reduces potency by >50 % [1]. |
| Conditions | In vitro COX‑1 enzyme assay; carrageenin‑induced paw oedema in mice for in vivo anti‑inflammatory activity [1]. |
Why This Matters
The 4‑phenyl substituent is critical for COX‑1 potency, and an inappropriate substitution at this position would compromise anti‑inflammatory activity, making this specific compound preferable for COX‑1‑targeted studies.
- [1] Kouatly, O., et al. (2009). Adamantane derivatives of thiazolyl‑N‑substituted amide, as possible non‑steroidal anti‑inflammatory agents. European Journal of Medicinal Chemistry, 44(3), 1198‑1204. View Source
